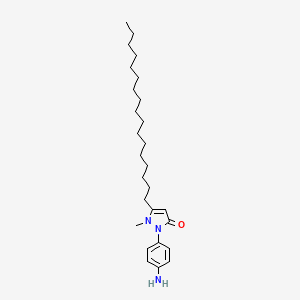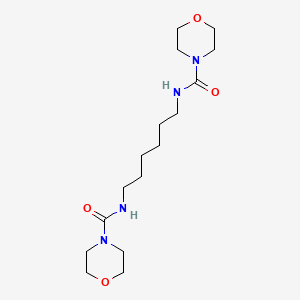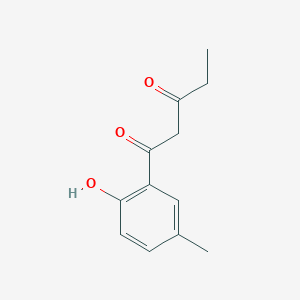
1-(2-Hydroxy-5-methylphenyl)-1,3-pentanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxy-5-methylphenyl)-1,3-pentanedione is an organic compound with the molecular formula C11H14O3 It is a β-diketone, characterized by the presence of two ketone groups separated by a single carbon atom
Preparation Methods
The synthesis of 1-(2-Hydroxy-5-methylphenyl)-1,3-pentanedione typically involves the reaction of 2-hydroxy-5-methylacetophenone with acetylacetone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The process can be summarized as follows:
Reactants: 2-hydroxy-5-methylacetophenone and acetylacetone.
Catalyst: Sodium hydroxide or potassium hydroxide.
Reaction Conditions: The reaction is carried out in an aqueous or alcoholic medium at a temperature of around 60-80°C.
Procedure: The reactants are mixed in the presence of the base catalyst and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial production methods for this compound are similar but may involve larger-scale equipment and more stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Hydroxy-5-methylphenyl)-1,3-pentanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of the compound can lead to the formation of alcohols or hydrocarbons. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: The hydroxyl group in the compound can undergo substitution reactions with halogens or other nucleophiles. For example, reaction with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom.
Condensation: The compound can participate in aldol condensation reactions to form larger β-diketone structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Hydroxy-5-methylphenyl)-1,3-pentanedione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex β-diketone structures.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has shown that derivatives of this compound may have anticancer properties.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which 1-(2-Hydroxy-5-methylphenyl)-1,3-pentanedione exerts its effects involves several molecular targets and pathways:
Comparison with Similar Compounds
1-(2-Hydroxy-5-methylphenyl)-1,3-pentanedione can be compared with other similar compounds, such as:
2-Hydroxy-5-methylacetophenone: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
2-Hydroxy-5-methoxyphenylphosphonic acid: This compound has similar hydroxyl and methyl substituents but differs in its phosphonic acid group, leading to different chemical reactivity and applications.
2-Hydroxy-5-methylphenylpropanedione:
The uniqueness of this compound lies in its specific β-diketone structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
104516-35-0 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-(2-hydroxy-5-methylphenyl)pentane-1,3-dione |
InChI |
InChI=1S/C12H14O3/c1-3-9(13)7-12(15)10-6-8(2)4-5-11(10)14/h4-6,14H,3,7H2,1-2H3 |
InChI Key |
ZRNWZWSIKPXODY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(=O)C1=C(C=CC(=C1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


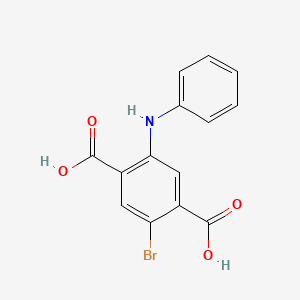

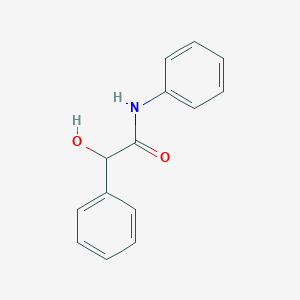

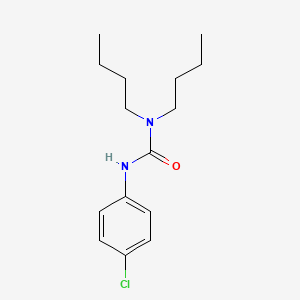
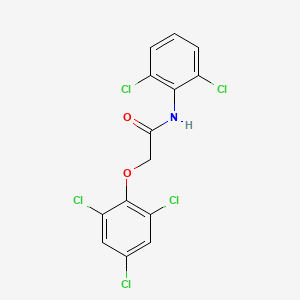

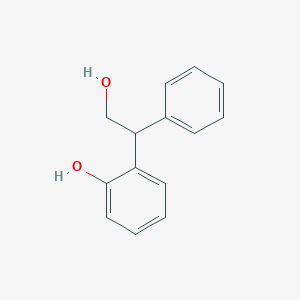
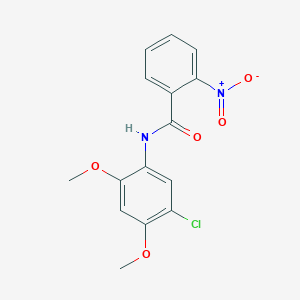
![8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione](/img/structure/B11954923.png)
![1-[3-(2-Bromoacetyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11954930.png)
![2,2'-[Sulfonyldi(4,1-phenylene)]di(1H-isoindole-1,3(2H)-dione)](/img/structure/B11954931.png)
